
AY 9944
Übersicht
Beschreibung
1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is a chemical compound with the molecular formula C22H30Cl4N2 and a molecular weight of 464.3 g/mol. This compound is known for its anti-cholesteremic properties, inhibiting delta 7-reductase, delta 14 reductase, and sterol biosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- typically involves the reaction of 1,4-cyclohexanedimethanamine with 2-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with different functional groups replacing the chlorophenyl groups.
Wissenschaftliche Forschungsanwendungen
Cholesterol Biosynthesis Inhibition
AY 9944 is primarily utilized in research to study cholesterol metabolism. It effectively lowers cholesterol levels in various tissues while causing an accumulation of 7-dehydrocholesterol. Long-term studies have shown that this compound can significantly reduce cholesterol content in serum and adrenal tissues, making it a valuable tool for investigating cholesterol-related diseases and conditions such as atherosclerosis .
Tissue | Cholesterol Level | 7-Dehydrocholesterol Level |
---|---|---|
Serum | Decreased | Increased |
Adrenals | Decreased | Increased |
Lungs | Decreased | Accumulated |
Brain | Decreased | Reversible effects observed |
Neurodevelopmental Studies
This compound has been used to create animal models for studying atypical absence epilepsy (AAE). In these models, this compound administration leads to behavioral deficits and social dysfunctions that mimic symptoms observed in human patients with AAE. Research indicates that this compound-treated mice exhibit abnormal cognitive and social behaviors, providing insights into the neurodevelopmental impacts of cholesterol metabolism disturbances .
Hedgehog Signaling Pathway Research
The compound also serves as an inhibitor of the Hedgehog signaling pathway, which is critical in developmental biology and cancer research. This compound's ability to inhibit this pathway has implications for understanding developmental disorders and potential therapeutic targets for certain cancers .
Teratogenic Effects Investigation
Studies have shown that this compound exhibits teratogenic effects when administered during critical periods of development. This characteristic makes it a useful compound for studying the impacts of disrupted cholesterol biosynthesis on fetal development and congenital disorders .
Case Study 1: Cholesterol Metabolism in Rats
A significant study involved administering this compound to rats over six and twelve months, revealing profound alterations in sterol metabolism across various tissues. The study demonstrated that dietary cholesterol could mitigate some effects of this compound, highlighting the interplay between dietary factors and cholesterol biosynthesis inhibition .
Case Study 2: Atypical Absence Epilepsy Model
In a model of atypical absence epilepsy induced by this compound, researchers observed distinct social behavior changes in mice. The study characterized these behavioral alterations, providing a framework for understanding the relationship between cholesterol metabolism and neurodevelopmental disorders .
Case Study 3: Hedgehog Signaling Inhibition
Research investigating this compound's role as a Hedgehog signaling inhibitor revealed its potential as a therapeutic agent in developmental biology. The compound's ability to modulate this pathway suggests avenues for further exploration in treating conditions linked with aberrant Hedgehog signaling .
Wirkmechanismus
The compound exerts its effects by inhibiting key enzymes involved in cholesterol biosynthesis, specifically delta 7-reductase and delta 14 reductase. This inhibition disrupts the sterol biosynthesis pathway, leading to reduced cholesterol levels. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Cyclohexanedimethanamine, N,N’-bis((2-bromophenyl)methyl)-, dihydrochloride
- 1,4-Cyclohexanedimethanamine, N,N’-bis((2-fluorophenyl)methyl)-, dihydrochloride
Uniqueness
1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is unique due to its specific inhibition of delta 7-reductase and delta 14 reductase, which are crucial enzymes in the cholesterol biosynthesis pathway. This specificity makes it a valuable compound for research and potential therapeutic applications in cholesterol management.
Biologische Aktivität
AY 9944, chemically known as trans-N,N-bis[2-chlorophenylmethyl]-1,4-cyclohexanedimethanamine dihydrochloride, is a compound recognized for its significant biological activity as an inhibitor of cholesterol biosynthesis and hedgehog (Hh) signaling. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
This compound primarily functions as an inhibitor of Δ7-dehydrocholesterol reductase (DHCR7) , an enzyme crucial for cholesterol synthesis. The inhibition of this enzyme leads to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol (7-DHC), which is associated with several biological activities:
- Inhibition of Hedgehog Signaling : this compound interferes with the Hh signaling pathway, which is vital for various developmental processes and cellular functions. This inhibition may occur through multiple mechanisms, including blocking the cellular response to Hh proteins and reducing cholesterol esterification .
- Teratogenic Effects : this compound has been shown to exhibit teratogenic effects in vivo, indicating potential risks during development when exposure occurs .
Biological Effects
The biological effects of this compound can be categorized based on its impact on cholesterol metabolism and neurological functions:
Cholesterol Metabolism
This compound's inhibition of DHCR7 results in:
- Reduced Cholesterol Levels : Long-term administration in animal studies demonstrated significant decreases in cholesterol across various tissues, including serum, liver, and brain. The reduction in cholesterol was accompanied by an increase in 7-DHC levels .
- Reversible Changes : The alterations in sterol levels were found to be reversible upon dietary supplementation with cholesterol, indicating that this compound's effects are not permanent and can be influenced by external factors .
Neurological Impact
This compound has been utilized to create animal models for studying neurological disorders:
- Atypical Absence Seizures : Research indicates that this compound-treated rats exhibit characteristics similar to those observed in atypical absence seizures. This model aids in understanding the pathophysiology of such seizures and evaluating potential treatments .
- Oxysterol Production : Studies have identified novel oxysterols derived from 7-DHC in this compound-treated rats. These oxysterols may play roles in neurodegenerative processes and retinal degeneration associated with increased lipid peroxidation under light exposure .
Case Studies and Research Findings
A variety of studies have investigated the effects of this compound:
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of AY 9944 in inhibiting cholesterol biosynthesis?
this compound selectively inhibits 7-dehydrocholesterol reductase (DHCR7), an enzyme that catalyzes the final step of cholesterol biosynthesis by converting 7-dehydrocholesterol (7-DHC) to cholesterol. This inhibition occurs at an IC50 of 13 nM, leading to accumulation of 7-DHC and reduced cholesterol levels . Methodologically, DHCR7 inhibition can be validated via LC-MS to quantify 7-DHC/cholesterol ratios in treated cells or animal models, coupled with enzymatic activity assays using radiolabeled substrates .
Q. What are standard in vitro and in vivo models for studying this compound’s effects?
- In vitro : Human cancer cell lines (e.g., SKOV3 ovarian cancer cells) are treated with this compound (1–10 µM) to assess proliferation (via CCK-8 assays) and migration (scratch/wound-healing assays) .
- In vivo : Sprague-Dawley rats (25 mg/kg, subcutaneous injection) are used to model hypocholesterolemia and study growth plate defects or lipid raft composition . For antiviral studies, HIV-1-infected PBMCs are treated to evaluate cytokine restoration (IL-12, IFN-γ) via ELISA .
Q. How does this compound affect cellular cholesterol homeostasis?
this compound reduces cholesterol biosynthesis while increasing 7-DHC, disrupting membrane lipid rafts. This alters signaling pathways (e.g., PI3K/Akt) and protein trafficking. Researchers can use filipin staining for cholesterol visualization or lipidomics to profile sterol intermediates .
Advanced Research Questions
Q. How does this compound induce paradoxical upregulation of DHCR7 gene expression while inhibiting its enzymatic activity?
In SKOV3 ovarian cancer cells, this compound inhibits DHCR7 enzyme activity but upregulates DHCR7 mRNA, potentially via compensatory feedback mechanisms. This can be investigated using qPCR for gene expression, Western blotting for protein levels, and siRNA knockdown to dissect regulatory pathways . Contradictory data may arise from cell-type-specific responses or dose-dependent effects.
Q. What experimental strategies resolve contradictions in this compound’s cell cycle effects compared to other cholesterol inhibitors?
Unlike lovastatin or triparanol, this compound (1–10 µM, 48 hours) shows weaker G1-phase arrest in cell cycle analyses (e.g., flow cytometry). This discrepancy may stem from differences in off-target effects or downstream signaling (e.g., Cyclin D1 suppression vs. Akt modulation). Combinatorial studies with PI3K inhibitors or cholesterol supplementation can clarify mechanistic divergence .
Q. How does this compound modulate the PI3K/Akt/Cyclin D1 axis in cancer models?
In SKOV3 cells, this compound reduces phosphorylated Akt (p-Akt) and Cyclin D1 levels without altering total Akt, suggesting PI3K/Akt pathway inhibition. Methodological validation includes phospho-specific Western blotting, Cyclin D1 promoter luciferase assays, and rescue experiments with constitutively active Akt .
Q. What are the implications of this compound’s teratogenic effects for preclinical studies?
this compound causes growth plate thinning and reduced tibial length in rats, mimicking Smith-Lemli-Opitz syndrome. Researchers must monitor embryonic development in animal models via histomorphometry and plasma cholesterol profiling. Dietary cholesterol supplementation can mitigate teratogenicity, providing a control for mechanistic studies .
Q. How does this compound enhance antiviral responses in immune cells?
In HIV-1-infected PBMCs, this compound restores IL-12 and IFN-γ production by modulating cholesterol-rich lipid rafts, which are critical for pathogen sensing. Techniques include flow cytometry for CD4+ cell viability, Luminex multiplex cytokine assays, and lipid raft isolation via sucrose gradient centrifugation .
Q. Methodological Considerations
Q. What controls are essential when using this compound in cholesterol-related studies?
- Positive controls : Use DHCR7 siRNA or known inhibitors (e.g., BM 15766) to confirm specificity.
- Rescue experiments : Supplement with cholesterol or 7-DHC to isolate sterol-specific effects.
- Dose optimization : Titrate this compound (1–25 µM) to avoid off-target inhibition of Δ7-Δ8 sterol isomerase at high concentrations .
Q. How can researchers address conflicting data on this compound’s role in lipid raft formation?
While this compound reduces cholesterol in rat brain lipid rafts, 7-DHC can substitute functionally. Use comparative proteomics (e.g., TMT labeling) to analyze raft protein composition and atomic force microscopy to assess membrane rigidity .
Eigenschaften
CAS-Nummer |
366-93-8 |
---|---|
Molekularformel |
C22H29Cl3N2 |
Molekulargewicht |
427.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C22H28Cl2N2.ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;/h1-8,17-18,25-26H,9-16H2;1H |
InChI-Schlüssel |
LQQACHJPSRGDBL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl |
Kanonische SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
1245-84-7 |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-7, AY9944 AY 9944 AY-9944 AY9944 AY9944 A 7 AY9944 A-7 AY9944-A-7 trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.